molecular formula C21H18O12 B1681692 Scutellarin CAS No. 27740-01-8

Scutellarin

Cat. No.: B1681692
CAS No.: 27740-01-8
M. Wt: 462.4 g/mol
InChI Key: DJSISFGPUUYILV-ZFORQUDYSA-N
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Mechanism of Action

Target of Action

Scutellarin, a natural flavonoid, has been found to interact with several targets. One of its primary targets is TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also targets BCL2, BAX, and fine cYTC to inhibit apoptosis and treat diabetes-induced endothelial cell damage . Additionally, it interacts with CD36, IL-1β, LC3, NQO1, and ox-LDL .

Mode of Action

This compound’s mode of action involves its interaction with these targets, leading to various changes. For instance, it binds to TNFR2 in tumor-associated regulatory T cells, contributing to its antitumor action . It also reduces the expression of BCL2, BAX, and fine cYTC, thereby inhibiting apoptosis and treating diabetes-induced endothelial cell damage .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the transforming growth factor-β1 (TGF-β1) signaling pathway , as well as its interaction with the extracellular signal-regulated kinase (Erk) and Wnt/β-catenin pathways . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .

Pharmacokinetics

This compound has low solubility, poor oral absorption, and low bioavailability . The absolute bioavailability of scutellarein, the aglycone of this compound, was found to be 7.0% after oral administration . A large amount of ingested this compound is metabolized into scutellarein in the gastrointestinal tract and then excreted with the feces, leading to the extremely low oral bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has beneficial effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . It also ameliorates various features of diabetic nephropathy in vivo, including proteinuria, glomerular expansion, mesangial matrix accumulation, renal fibrosis, and podocyte injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Acidic conditions contribute to the stabilization of this compound in solution . The gender differences of pharmacokinetic parameters of this compound and scutellarein are due to the higher clearance and lower absorption in male rats .

Safety and Hazards

Scutellarin is slightly toxic or non-toxic natural small-molecule flavone compound with good effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-insulin resistance, anti-virus, anti-diabetic complications, anti-Alzheimer’s disease, liver and renal protection, with a complex mechanism of action involving numerous . According to a safety data sheet, it is considered non-hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored, hinting future studies to be focused in these areas . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .

Biochemical Analysis

Biochemical Properties

Scutellarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin . It also has a favorable therapeutic effect on diabetes-induced endothelial cell damage and retinopathy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis of ovarian and breast tumor cells in vitro . It also reduces the expression of BCL2, BAX, and fine cYTC, and inhibits apoptosis through a mitochondria-dependent pathway to treat diabetes-induced endothelial cell damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One mechanism of this compound’s antitumor action is to bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to have a protective effect on diabetes-induced endothelial cell damage and retinopathy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, this compound was administered at a dosage of 50 mg/kg/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to improve lipid metabolism by downregulating the level of serum triglyceride (TG), cholesterol (CHO), and low-density lipoprotein (LDL) and upregulating the level of high-density lipoprotein (HDL) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin .

Subcellular Localization

It is known that this compound can regulate the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336184
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27740-01-8, 116122-36-2
Record name Scutellarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Breviscapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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